Oct-4-en-2-one

Flavor Chemistry Sensory Science Food Formulation

Oct-4-en-2-one (CAS 33665-27-9), also known as 4-octen-2-one, is an unsaturated aliphatic ketone (C₈H₁₄O, MW: 126.20 g/mol) within the broader octenone class. Its chemical structure features a double bond at the 4-position and a carbonyl group at the 2-position, placing it in a family of flavor and fragrance compounds where minor positional shifts in functional groups result in distinct organoleptic profiles.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B13624662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOct-4-en-2-one
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCC=CCC(=O)C
InChIInChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h5-6H,3-4,7H2,1-2H3/b6-5+
InChIKeyOMKNAWLMVVVCLD-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oct-4-en-2-one Procurement Guide: Physical-Chemical Baseline and Supply Specifications


Oct-4-en-2-one (CAS 33665-27-9), also known as 4-octen-2-one, is an unsaturated aliphatic ketone (C₈H₁₄O, MW: 126.20 g/mol) within the broader octenone class . Its chemical structure features a double bond at the 4-position and a carbonyl group at the 2-position, placing it in a family of flavor and fragrance compounds where minor positional shifts in functional groups result in distinct organoleptic profiles [1]. Commercially, it is typically available as a colorless to pale yellow liquid with a purity of ≥95% [2]. While not having achieved widespread FEMA GRAS status, its unique aromatic character makes it a material of interest for specialized flavor creation and experimental formulation work [1].

The Specificity of Oct-4-en-2-one: Why Positional Isomers Cannot Be Interchanged in Flavor Formulation


The scientific basis for procuring Oct-4-en-2-one over a generic 'octenone' lies in the stark, non-linear relationship between a compound's double-bond and carbonyl group positions and its resulting sensory perception. This structure-odor relationship is particularly pronounced in the unsaturated octenone family, where subtle molecular rearrangements lead to entirely distinct and non-interchangeable flavor profiles [1]. For instance, while Oct-4-en-2-one is characterized by a good black tea aroma, its positional isomer Oct-1-en-3-one provides a metallic, mushroom-like character, and Oct-3-en-2-one is quintessentially nutty [1]. Substituting one for another in a flavor formulation would fundamentally alter the intended sensory profile, leading to product failure. Therefore, procurement decisions must be guided by the specific structural identity and its validated organoleptic performance, as generic class-level substitutions are scientifically unsound for this application [1].

Quantitative Evidence for Oct-4-en-2-one: Sensory Differentiation and Application Metrics


Sensory Profile Differentiation: Oct-4-en-2-one vs. Related Octenones

In a comparative sensory assessment of five unsaturated octenones, Oct-4-en-2-one was distinctly characterized as having a 'good black tea aroma,' a profile that is unique among its positional isomers. In stark contrast, Oct-1-en-3-one was described as 'cooked mushroom,' Oct-3-en-2-one as 'nutty,' and Oct-4-en-3-one as 'berry-like' [1]. This head-to-head comparison establishes that the sensory impact is determined by the precise molecular architecture, making the compounds non-substitutable for targeted flavor creation [1].

Flavor Chemistry Sensory Science Food Formulation

Commercial Availability and Use Level Context for Flavor Applications

While Oct-4-en-2-one has only been used on an experimental basis to date, its isomeric counterpart, 2-octen-4-one (oct-2-en-4-one, CAS 4643-27-0), has established use levels in flavor applications. Data indicates taste perception at 1 ppm and 2 ppm, with recommended use levels in finished consumer products ranging from 2-5 ppm [1]. This provides a quantitative framework for potential application scenarios for Oct-4-en-2-one, given their structural and functional proximity [2].

Food Science Flavor Technology Product Development

Physical Property and Specification Benchmarking for Quality Control

Procurement and quality control of Oct-4-en-2-one are supported by defined physical specifications. Commercial material is typically characterized by a purity assay of 95.00 to 100.00% [1]. For the closely related 2-octen-4-one isomer, a boiling point of 66°C at 10 mmHg and a density of 0.85 g/mL are reported, providing a quantitative benchmark for similar unsaturated octenones . These metrics are essential for verifying material identity and purity upon receipt.

Analytical Chemistry Quality Assurance Chemical Procurement

Validated Application Scenarios for Oct-4-en-2-one Based on Evidentiary Differentiation


Specialized Flavor Creation: Black Tea and Experimental Formulations

The primary, evidence-backed application for Oct-4-en-2-one is as a key component in the creation of black tea flavor profiles. Its distinct 'good black tea aroma,' as identified in a direct comparison with other octenones, makes it uniquely suited for this purpose [1]. Given that its use has been documented primarily on an experimental basis, this compound is best positioned for research and development laboratories and flavor houses engaged in novel or niche flavor creation, rather than for large-scale, cost-driven commodity production [1].

Analytical Research and Method Development: GC-MS and NMR Analysis

Oct-4-en-2-one serves as a valuable compound for analytical chemistry research, particularly in the development and validation of analytical methods. Its well-defined molecular structure (C₈H₁₄O, MW: 126.20) [1] makes it suitable as a reference standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This is especially relevant for studies focused on the volatile composition of foods and beverages, where the detection and quantification of specific unsaturated ketones are required .

Structure-Odor Relationship Studies in Flavor Science

This compound is a prime candidate for academic and industrial research into structure-odor relationships (SOR). Its position within the unsaturated octenone family, where small structural changes lead to large shifts in sensory perception (e.g., tea vs. nutty vs. mushroom), provides a powerful model system for investigating the molecular basis of olfaction [1]. Procurement for this purpose is driven by its specific molecular identity and the need for high-purity material to ensure unambiguous experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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